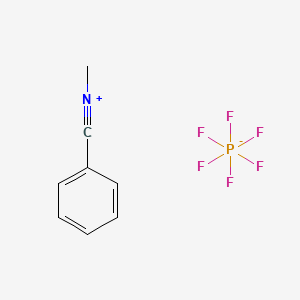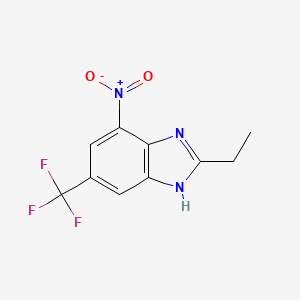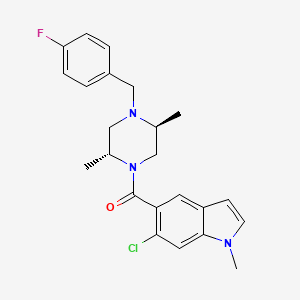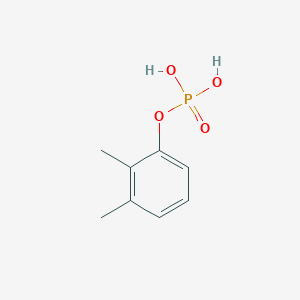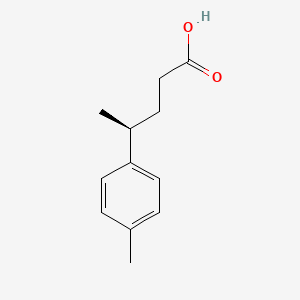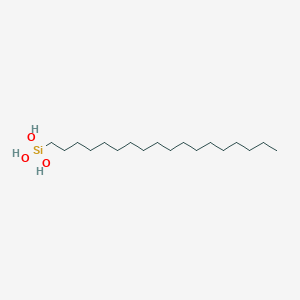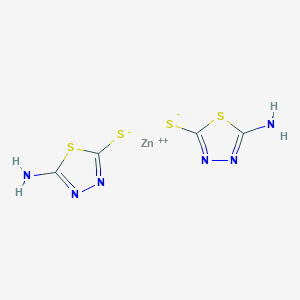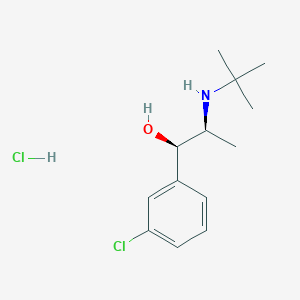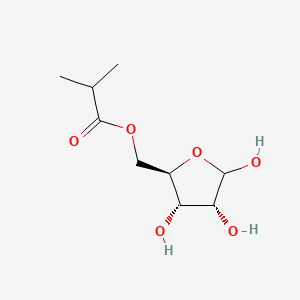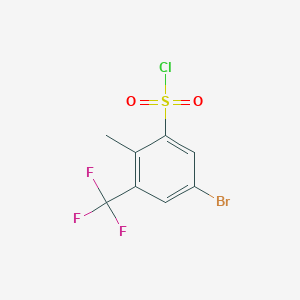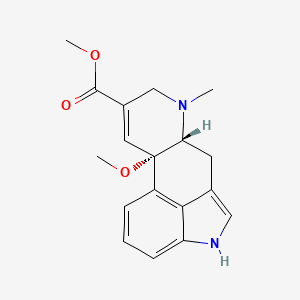
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . It is a derivative of lysergic acid and belongs to the class of ergoline compounds. This compound is of interest due to its structural similarity to other biologically active ergoline derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester typically involves the esterification of lysergic acid derivatives. The process includes:
Esterification Reaction: Lysergic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester involves its interaction with specific molecular targets, such as serotonin receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades that influence cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Methylergometrine: Used to prevent or treat postpartum hemorrhage.
Uniqueness
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is unique due to its specific ester functional group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl (6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,8-9,15,19H,7,10H2,1-3H3/t15-,18+/m1/s1 |
Clé InChI |
ZBXGHGHZSCWVRS-QAPCUYQASA-N |
SMILES isomérique |
CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
SMILES canonique |
CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


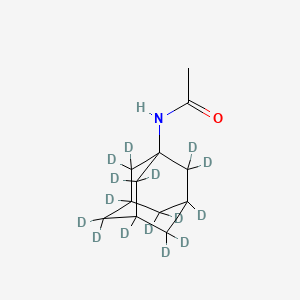
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
